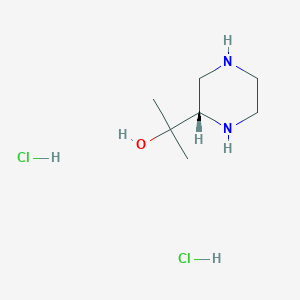

(S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride

Description

(S)-2-(Piperazin-2-yl)propan-2-ol dihydrochloride is a chiral piperazine derivative with a propan-2-ol substituent. Piperazine derivatives are widely used in pharmaceuticals as intermediates or active ingredients due to their ability to modulate receptor binding and improve pharmacokinetics. The dihydrochloride salt form enhances solubility and stability, making it suitable for synthetic and therapeutic applications .

Properties

IUPAC Name |

2-[(2S)-piperazin-2-yl]propan-2-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-7(2,10)6-5-8-3-4-9-6;;/h6,8-10H,3-5H2,1-2H3;2*1H/t6-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGZHFQRHNUAMJB-ILKKLZGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCCN1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNCCN1)O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Chiral 2-(halogenated)propan-2-ol derivatives: These serve as electrophilic partners for nucleophilic attack by piperazine nitrogen atoms.

- Piperazine: The nucleophile providing the heterocyclic core.

- Hydrochloric acid: For salt formation.

Synthetic Route Overview

| Step | Description | Reaction Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of chiral 2-(halogenated)propan-2-ol intermediate | Halogenation of (S)-2-propan-2-ol or asymmetric synthesis of chiral precursor | Activated electrophile with chiral center |

| 2 | Nucleophilic substitution with piperazine | Reaction in polar aprotic solvents (e.g., acetonitrile, THF) at elevated temperatures (70–90°C) | Formation of (S)-2-(piperazin-2-yl)propan-2-ol |

| 3 | Purification and chiral resolution (if racemic) | Chromatography or crystallization | Enantiomerically enriched product |

| 4 | Formation of dihydrochloride salt | Treatment with HCl in ethanol or other solvents | (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride salt |

Reaction Details and Optimization

- Nucleophilic substitution: The piperazine nitrogen attacks the electrophilic carbon of the halogenated intermediate, displacing the halide and forming the piperazine-substituted alcohol.

- Solvent choice: Polar aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are preferred to enhance nucleophilicity and solubility.

- Temperature: Elevated temperatures (70–90°C) accelerate the reaction but require monitoring to avoid side reactions.

- Stoichiometry: Using a slight excess of piperazine (e.g., 1.2:1 molar ratio) ensures complete consumption of the halogenated precursor.

- Salt formation: Addition of hydrochloric acid in ethanol precipitates the dihydrochloride salt, facilitating isolation and purification.

Industrial Scale Preparation Insights

- Large-scale synthesis involves similar steps with optimized parameters for yield and purity.

- Purification often includes crystallization from ethanol or methanol to isolate the dihydrochloride salt.

- Reaction monitoring by in-process analysis (e.g., HPLC, NMR) ensures conversion and enantiomeric purity.

- Distillation and solvent removal steps are employed to concentrate and purify intermediates and final products.

Analytical Characterization During Preparation

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation and enantiomeric purity | Characteristic proton shifts for piperazine ring (δ 2.5–3.5 ppm), methyl groups (δ 1.2–1.5 ppm) |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Purity >98% by area normalization using reverse-phase C18 columns |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak [M+H]+ at m/z 217.2 for free base |

| Melting Point and Optical Rotation | Enantiomeric purity and physical properties | Consistent with (S)-enantiomer |

Summary Table of Preparation Methods

| Preparation Aspect | Details |

|---|---|

| Starting materials | (S)-2-(halogenated)propan-2-ol, piperazine |

| Solvents | Acetonitrile, THF, ethanol, methanol |

| Catalysts | Not typically required; sometimes bases for enhanced nucleophilicity |

| Temperature range | 70–90°C for substitution; room temperature for salt formation |

| Reaction time | Several hours (6–12 h typical) |

| Purification | Crystallization of dihydrochloride salt, chromatography if needed |

| Yield | Generally moderate to high (60–90%) depending on optimization |

| Salt formation | HCl in ethanol or methanol to precipitate dihydrochloride |

Research Findings and Optimization Notes

- The choice of solvent and temperature critically affects reaction rate and selectivity.

- Using a slight excess of piperazine reduces unreacted starting material and improves yield.

- Salt formation with hydrochloric acid enhances product stability and facilitates handling.

- Enantiomeric purity can be improved by chiral resolution techniques if racemic mixtures are formed.

- In-process monitoring by NMR and HPLC is essential for controlling reaction progress and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into different alcohols or amines.

Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines.

Scientific Research Applications

Pharmacological Applications

-

Neuroprotective Effects

- Research indicates that (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride may exhibit neuroprotective properties. It is hypothesized that its ability to modulate dopamine receptors can be beneficial in treating neurodegenerative disorders such as Parkinson's disease. Studies have shown that compounds with similar structures can enhance dopaminergic signaling and reduce oxidative stress in neuronal cells .

- Antidepressant Activity

- Antimicrobial Properties

Synthetic Chemistry

This compound serves as an important intermediate in the synthesis of more complex pharmaceutical agents. The compound can be utilized in the development of novel therapeutic agents targeting specific diseases through structural modifications.

Table 1: Synthetic Routes and Yields

| Synthetic Method | Yield (%) | References |

|---|---|---|

| Aza-Michael Reaction | 76% | |

| Reductive Amination | 90% | |

| Direct Alkylation | 85% |

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. The results indicated that treatment with this compound significantly reduced motor deficits and improved dopaminergic neuron survival compared to control groups .

Case Study 2: Antimicrobial Efficacy

In vitro studies assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated considerable inhibitory effects, suggesting its potential as a lead compound for developing new antibiotics .

Mechanism of Action

The mechanism of action of (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride with analogous piperazine derivatives:

Notes:

- Functional Groups : The propan-2-ol group in the target compound may improve hydrogen bonding and solubility compared to acetonitrile (less polar) or ester (hydrolyzable) analogs .

- Hazards: Acetonitrile derivatives pose higher risks (skin/eye irritation, respiratory sensitization) than ethanol analogs due to nitrile reactivity .

Stability and Handling

- Storage: Acetonitrile derivatives require inert atmosphere and refrigeration (2–8°C) due to sensitivity to moisture and degradation , whereas ethanol analogs are stable at room temperature .

- Synthetic Strategies : Piperazine derivatives often involve protection/deprotection steps (e.g., Cbz or Boc groups) to control reactivity during synthesis, as seen in the preparation of Adagrasib intermediates .

Biological Activity

(S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is a piperazine derivative characterized by the following structure:

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors.

1. Receptor Interactions

Research indicates that compounds with piperazine moieties often exhibit significant interactions with dopamine receptors. For instance, studies have shown that derivatives of piperazine can act as partial agonists or antagonists at dopamine D3 receptors, influencing their efficacy based on structural variations. The specific binding modes of these compounds can lead to differential pharmacological effects, impacting their therapeutic potential in treating disorders such as addiction and schizophrenia .

2. Antioxidant Activity

Recent studies have highlighted the antioxidant properties of piperazine derivatives, including this compound. Antioxidant assays demonstrated that this compound exhibits significant scavenging activity against free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural characteristics. The presence of the piperazine ring is crucial for receptor binding and modulation. Variations in substituents on the piperazine or the propanol side chain can significantly alter the compound's affinity and efficacy at various targets.

Table 1: Structure-Activity Relationship of Piperazine Derivatives

Case Study 1: Neuropharmacological Effects

A study investigated the effects of this compound on animal models of anxiety and depression. The results indicated that administration of this compound led to significant reductions in anxiety-like behaviors, suggesting its potential as an anxiolytic agent. The underlying mechanism was hypothesized to involve modulation of serotonergic pathways .

Case Study 2: Anticancer Activity

Another research effort explored the anticancer properties of piperazine derivatives, including this compound. The compound exhibited cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity. Further mechanistic studies revealed that it induced apoptosis through mitochondrial pathways .

Q & A

Q. What are the recommended methods for synthesizing (S)-2-(piperazin-2-yl)propan-2-ol dihydrochloride in a laboratory setting?

- Methodological Answer : Synthesis of chiral piperazine derivatives typically involves multi-step organic reactions. For example, intermediate preparation may include:

- Step 1 : Condensation of a chiral precursor (e.g., (S)-proline) with anhydrides or carbonyl compounds under reflux in aprotic solvents like acetonitrile (MeCN) .

- Step 2 : Acidic or basic workup to isolate the piperazine core.

- Step 3 : Hydrochloride salt formation via reaction with HCl gas or aqueous HCl, followed by recrystallization for purity .

- Key Considerations : Use anhydrous conditions to avoid hydrolysis, and employ chiral catalysts or chromatography (e.g., TLC) to monitor enantiomeric purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Thin-layer chromatography (TLC) with triethylamine-based mobile phases can assess purity . High-performance liquid chromatography (HPLC) with UV detection is recommended for quantitative analysis.

- Spectroscopy : Nuclear magnetic resonance (NMR) (¹H/¹³C) confirms structural integrity, while mass spectrometry (MS) verifies molecular weight .

- Pharmacopeial Standards : Follow guidelines for related piperazine derivatives, such as limits for water content (<1.0%) and residual solvents .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer :

- Store in sealed, moisture-proof containers under ambient temperature (20–25°C) .

- Avoid exposure to oxidizing agents (e.g., peroxides), which may degrade the compound into toxic byproducts (e.g., CO, HCl gas) .

- Conduct periodic stability testing via HPLC to detect decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported biological activity data of piperazine derivatives across studies?

- Methodological Answer :

- Systematic Review : Use frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to standardize experimental variables (e.g., concentration, assay type) .

- Meta-analysis : Pool data from multiple studies to identify outliers or confounding factors (e.g., solvent effects, enantiomeric impurities) .

- Replication Studies : Validate conflicting results under controlled conditions, ensuring adherence to pharmacopeial purity standards .

Q. What strategies are effective in optimizing the enantiomeric purity during the synthesis of chiral piperazine derivatives?

- Methodological Answer :

- Chiral Resolution : Use chiral stationary phases in preparative HPLC or employ diastereomeric salt formation with tartaric acid derivatives .

- Asymmetric Catalysis : Incorporate chiral ligands (e.g., BINAP) in catalytic hydrogenation or cross-coupling reactions .

- Quality Control : Regularly verify enantiomeric excess (ee) via polarimetry or chiral HPLC .

Q. How can computational chemistry tools predict the reactivity and interactions of this compound in drug discovery?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Model binding interactions with target receptors (e.g., G protein-coupled receptors) to predict affinity .

- Retrosynthesis Planning : AI-driven platforms (e.g., Template_relevance Reaxys) propose synthetic routes and optimize reaction conditions .

- Density Functional Theory (DFT) : Calculate thermodynamic stability of intermediates and transition states to guide synthesis .

Q. What analytical techniques resolve complex mixtures containing this compound and its synthetic byproducts?

- Methodological Answer :

- 2D-NMR : Utilize COSY or HSQC spectra to distinguish overlapping proton signals in crude mixtures.

- LC-MS/MS : Combine liquid chromatography with tandem mass spectrometry for high-sensitivity detection of trace impurities .

- X-ray Crystallography : Confirm absolute configuration of chiral centers in single crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.